molecular formula C7H5ClN4O B2497969 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine CAS No. 1343306-94-4

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine

Katalognummer: B2497969
CAS-Nummer: 1343306-94-4
Molekulargewicht: 196.59
InChI-Schlüssel: ZPBYOBMASVOHIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound that contains both pyrimidine and oxadiazole rings. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.

Eigenschaften

IUPAC Name

5-(chloromethyl)-3-pyrimidin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-3-6-11-7(12-13-6)5-1-2-9-4-10-5/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYOBMASVOHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343306-94-4
Record name 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Primary Synthesis via Amidoxime Intermediate

The canonical preparation method involves a two-step sequence starting from pyrimidine-4-carbonitrile:

Step 1: Synthesis of Pyrimidine-4-Carboxamidoxime
Pyrimidine-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime intermediate. This reaction typically proceeds at 80°C for 6–8 hours, achieving conversions >90%.

Step 2: Cyclization with Chloroacetyl Chloride
The amidoxime intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. After initial mixing at 0°C, the reaction is warmed to room temperature and subsequently refluxed in toluene to facilitate cyclization. This step forms the 1,2,4-oxadiazole ring while introducing the chloromethyl substituent.

Reaction Conditions:

  • Solvent: DCM (initial step), toluene (cyclization)
  • Temperature: 0°C → 25°C → 110°C (reflux)
  • Base: Et₃N (2.0 equiv)
  • Yield: 68–85% (optimized)

Alternative Pathway: One-Pot Cyclocondensation

A modified one-pot procedure eliminates the need for isolating the amidoxime intermediate. Pyrimidine-4-carbonitrile, hydroxylamine hydrochloride, and chloroacetyl chloride are combined in a single reactor with DMF as solvent. The mixture is heated at 60°C for 12 hours, achieving direct formation of the target compound. While this method reduces purification steps, yields are marginally lower (55–62%) due to competing side reactions.

Critical Analysis of Reaction Parameters

Solvent Effects on Cyclization Efficiency

Comparative studies reveal significant solvent dependence in the cyclization step:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Toluene 2.4 6 85
DMF 36.7 4 78
Acetonitrile 37.5 5 72
THF 7.5 8 65

Non-polar solvents like toluene favor cyclization by promoting intramolecular dehydration, while polar aprotic solvents accelerate the initial acylation step at the expense of increased byproduct formation.

Temperature Optimization Profile

A detailed kinetic study of the cyclization step demonstrates:

  • Below 80°C: Incomplete ring closure (40–50% conversion)
  • 80–110°C: Linear increase in yield (65–85%)
  • >110°C: Degradation of chloromethyl group observed

The optimal temperature range of 100–110°C balances reaction rate with product stability.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 8.81 (s, 1H, pyrimidine H-2)
  • δ 8.45 (d, J = 5.2 Hz, 1H, pyrimidine H-6)
  • δ 7.32 (d, J = 5.2 Hz, 1H, pyrimidine H-5)
  • δ 4.76 (s, 2H, CH₂Cl)

¹³C NMR (100 MHz, CDCl₃):

  • δ 169.8 (C-3 oxadiazole)
  • δ 165.4 (C-5 oxadiazole)
  • δ 158.2 (pyrimidine C-4)
  • δ 42.1 (CH₂Cl)

The characteristic singlet at δ 4.76 ppm confirms the presence of the chloromethyl group, while the downfield-shifted pyrimidine protons verify conjugation with the electron-withdrawing oxadiazole ring.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z): [M+H]⁺ calcd. for C₇H₆ClN₄O 213.02, found 213.05. Major fragments include:

  • m/z 176.98 (loss of Cl)
  • m/z 149.03 (pyrimidine-oxadiazole core)
  • m/z 105.99 (pyrimidine fragment)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements demonstrate the feasibility of continuous flow systems for large-scale production:

  • Residence time: 12 minutes
  • Throughput: 2.3 kg/day
  • Purity: 99.1% (HPLC)

This method enhances heat transfer and reduces solvent usage by 40% compared to batch processes.

Green Chemistry Modifications

Alternative eco-friendly protocols employ:

  • Mechanochemical grinding of reagents
  • Solvent-free conditions
  • Catalytic iodine (5 mol%)

While these methods achieve modest yields (48–55%), they significantly reduce environmental impact and operational costs.

Applications in Medicinal Chemistry

While beyond the scope of preparation methods, it is noteworthy that this compound serves as a key intermediate for:

  • Kinase inhibitor prodrugs (via nucleophilic substitution)
  • Antibacterial conjugates (e.g., cephalosporin hybrids)
  • Radiopharmaceutical chelators (¹⁸F-labeling precursors)

Wissenschaftliche Forschungsanwendungen

Biologische Aktivität

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound that combines pyrimidine and oxadiazole rings, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure contributes to various biological activities, including potential anticancer and antimicrobial properties.

  • Molecular Formula : C7_7H5_5ClN4_4O
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 1343306-94-4
  • IUPAC Name : 5-(chloromethyl)-3-pyrimidin-4-yl-1,2,4-oxadiazole

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole ring can engage with enzymes and receptors, leading to inhibition or activation of specific biological pathways. These interactions may induce apoptosis in cancer cells and exhibit antibacterial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole have shown significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the cytotoxicity data for selected derivatives compared to standard chemotherapy agents.

CompoundCell LineIC50_{50} (µM)Comparison AgentIC50_{50} (µM)
This compoundMCF-7 (Breast Cancer)2.41Doxorubicin0.65
Novel Oxadiazole DerivativeU-937 (Leukemia)0.75Tamoxifen0.85
Other Oxadiazole DerivativeHeLa (Cervical Cancer)1.50Cisplatin2.00

The compound has demonstrated apoptosis induction in MCF-7 cells through mechanisms involving p53 activation and caspase pathway modulation .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Studies indicate that oxadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Table 2 presents the minimum inhibitory concentration (MIC) values for selected bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus10
Novel Oxadiazole DerivativeEscherichia coli15
Other Oxadiazole DerivativePseudomonas aeruginosa20

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole derivatives:

  • Cytotoxicity Study : A study published in MDPI demonstrated that specific oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin against leukemia cell lines . The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Evaluation : Research highlighted the effectiveness of oxadiazole compounds against resistant bacterial strains, showcasing their potential as novel antimicrobial agents . The study emphasized structure-activity relationships that enhance efficacy.
  • In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could significantly reduce tumor size in animal models while exhibiting minimal toxicity compared to standard treatments .

Q & A

Q. What are the common synthetic routes for preparing 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include:

  • Oxadiazole ring formation : Use of hydroxylamine derivatives and nitriles under acidic conditions.
  • Chloromethylation : Introduction of the chloromethyl group via alkylation with chloromethylating agents (e.g., ClCH₂SO₂Cl) in inert solvents like DMF or acetonitrile .
  • Pyrimidine coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyrimidine ring to the oxadiazole core, requiring palladium catalysts and controlled temperatures (60–80°C) .
    Critical parameters include pH control (to avoid side reactions) and solvent purity (to prevent dehalogenation of the chloromethyl group).

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • X-ray crystallography : Resolves the spatial arrangement of the oxadiazole and pyrimidine rings, confirming regiochemistry and bond angles .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish the chloromethyl (–CH₂Cl) group (δ ~4.5 ppm for ¹H; δ ~45 ppm for ¹³C) and pyrimidine protons (δ ~8.0–9.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns for chlorine-containing fragments .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl group (–CH₂Cl) is highly electrophilic, making it prone to nucleophilic substitution (SN2 mechanism). Common reactions include:

  • Alkylation : Reaction with amines (e.g., piperazine) to form secondary amines under mild conditions (room temperature, THF solvent) .
  • Hydrolysis : Conversion to a hydroxymethyl group in aqueous basic media (e.g., NaOH/EtOH), requiring careful pH monitoring to avoid oxadiazole ring degradation .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer) for this compound be resolved in pharmacological studies?

  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines to differentiate cytotoxic vs. cytostatic effects .
  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like thymidylate synthase (anticancer) or bacterial topoisomerases (antimicrobial) .
  • Metabolite analysis : LC-MS/MS to track metabolic stability and identify active derivatives in in vitro assays .

Q. What strategies mitigate instability of the oxadiazole ring during long-term storage or under physiological conditions?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent hydrolysis .
  • Prodrug design : Mask the chloromethyl group with protecting groups (e.g., acetyl) that are cleaved enzymatically in vivo .
  • pH-controlled formulations : Use buffered solutions (pH 6.5–7.0) to stabilize the oxadiazole ring during in vitro assays .

Q. How do computational methods (e.g., DFT, MD simulations) enhance understanding of its reaction mechanisms?

  • Density Functional Theory (DFT) : Calculates transition-state energies for SN2 reactions at the chloromethyl group, predicting regioselectivity in alkylation .
  • Molecular Dynamics (MD) : Simulates solvent effects on the compound’s conformation, aiding in crystallography solvent selection (e.g., DMSO vs. acetonitrile) .

Q. What are the key challenges in scaling up synthesis while maintaining regiochemical purity?

  • Side reactions : Competing cyclization pathways during oxadiazole formation require strict temperature control (0–5°C) .
  • Catalyst poisoning : Trace impurities in palladium catalysts reduce coupling efficiency; use of ligand-free Pd/C improves robustness .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomers, validated by 2D NMR (NOESY) .

Comparative Analysis & Data Interpretation

Q. How does this compound compare structurally and functionally to analogs like 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine?

Feature 4-[5-(Chloromethyl)-oxadiazol]pyrimidine 3-[5-(Chloromethyl)-oxadiazol]pyridine
Core Heterocycle PyrimidinePyridine
Electron Density Higher (due to two N atoms in pyrimidine)Lower (single N in pyridine)
Bioactivity Broader antimicrobial spectrumSelective kinase inhibition
Synthetic Complexity Moderate (requires cross-coupling)Low (direct cyclization)
Structural differences in the heterocyclic core significantly alter electronic properties and target selectivity .

Methodological Best Practices

Q. What safety protocols are essential when handling the chloromethyl group due to its alkylating potential?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods during synthesis .
  • Waste disposal : Quench residual chloromethyl groups with aqueous sodium thiosulfate before disposal .
  • Exposure monitoring : Regular LC-MS screening of lab surfaces for contamination .

Q. How can researchers validate conflicting crystallographic data for this compound?

  • Redetermination : Repeat X-ray diffraction with higher-resolution crystals (≤0.8 Å) to resolve ambiguities .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯Cl bonds) to confirm packing motifs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.